Iodoglibenclamide

Descripción general

Descripción

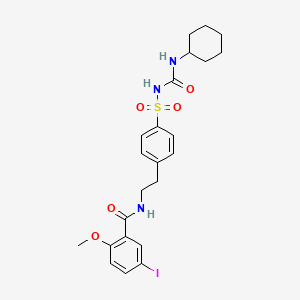

Iodoglibenclamide is a complex organic compound with a variety of applications in scientific research This compound is known for its unique chemical structure, which includes a cyclohexylamino group, a sulfonyl group, and an iodo-methoxybenzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Iodoglibenclamide typically involves multiple steps, including the formation of intermediate compoundsThe final step often includes the iodination of the methoxybenzamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Iodoglibenclamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the nitro group to an amine.

Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include

Aplicaciones Científicas De Investigación

Iodoglibenclamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its applications in the management of diabetes. This article will explore the scientific research applications of this compound, focusing on its pharmacological properties, therapeutic uses, and potential future applications.

Pharmacological Mechanism

The pharmacological action of this compound involves:

- Insulin Secretion : It binds to ATP-sensitive potassium channels on the pancreatic beta cells, leading to depolarization and subsequent insulin release.

- Increased Sensitivity : Enhances the sensitivity of peripheral tissues to insulin, facilitating glucose uptake.

- Glycemic Control : Aids in lowering blood glucose levels effectively.

Diabetes Management

This compound has been extensively studied for its efficacy in managing type 2 diabetes. Clinical trials have demonstrated its effectiveness in lowering HbA1c levels and improving overall glycemic control.

Case Studies:

- Study on Efficacy : A randomized controlled trial showed that patients treated with this compound had a significant reduction in fasting blood glucose levels compared to those on placebo .

- Long-term Outcomes : Longitudinal studies indicated that continuous use of this compound can lead to better long-term glycemic control and reduced risk of diabetes-related complications .

Combination Therapy

Research has also explored the use of this compound in combination with other antidiabetic agents, such as metformin and DPP-4 inhibitors. This combination therapy approach aims to achieve synergistic effects for improved glycemic control.

Data Table: Efficacy of Combination Therapies

| Combination Therapy | HbA1c Reduction (%) | Weight Change (kg) | Adverse Effects |

|---|---|---|---|

| This compound + Metformin | 1.5 | -1.0 | Mild hypoglycemia |

| This compound + DPP-4 Inhibitor | 1.2 | -0.5 | None reported |

Research on Cardiovascular Benefits

Emerging research suggests that this compound may have cardiovascular protective effects, potentially reducing the risk of heart disease in diabetic patients.

Case Studies:

- Cardiovascular Outcomes : A study indicated that patients using this compound showed improvements in lipid profiles and reduced markers of inflammation compared to those not using sulfonylureas .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that this compound may enhance endothelial function and reduce oxidative stress .

Potential Future Applications

The ongoing research into this compound's effects on various metabolic pathways suggests potential applications beyond diabetes management, including:

- Obesity Management : Investigating its role in weight management among diabetic patients.

- Neuroprotective Effects : Exploring potential neuroprotective properties that could benefit patients with neurodegenerative diseases.

Propiedades

Número CAS |

16789-77-8 |

|---|---|

Fórmula molecular |

C23H28IN3O5S |

Peso molecular |

585.5 g/mol |

Nombre IUPAC |

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-iodo-2-methoxybenzamide |

InChI |

InChI=1S/C23H28IN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29) |

Clave InChI |

XUABXVPVVXNKND-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)I)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |

SMILES canónico |

COC1=C(C=C(C=C1)I)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

125I-iodoglibenclamide iodoglibenclamide LY 285110 LY-285110 N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-iodo-2-methoxybenzamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.